The synthesis of netupitant D6 involves several chemical reactions that incorporate deuterium into the molecular structure to create the deuterated variant. The methods typically utilized include:
Technical details regarding specific reaction conditions, catalysts, and yields are generally proprietary but can be found in patent literature and pharmaceutical production guidelines .
Netupitant D6 has a complex molecular structure characterized by:
The structure features multiple functional groups, including trifluoromethyl phenyl groups and a piperazine moiety, which contribute to its high affinity for neurokinin-1 receptors. The incorporation of deuterium affects the compound's isotopic composition, potentially altering its metabolic pathways compared to the non-deuterated version .
Netupitant D6 participates in various chemical reactions typical for antiemetic compounds:
Technical details regarding these reactions often include kinetic studies that assess binding affinities and metabolic rates compared to non-deuterated analogs .
The mechanism of action of netupitant D6 involves:
Data from clinical trials suggest that netupitant D6 maintains efficacy comparable to its non-deuterated counterpart while potentially offering advantages in terms of dosing frequency and side effect profiles.
The physical and chemical properties of netupitant D6 include:
Relevant data from stability studies indicate that formulations containing netupitant D6 may demonstrate prolonged efficacy compared to non-deuterated versions .
Netupitant D6 has several scientific applications:
The unique properties of netupitant D6 make it a valuable compound in both clinical settings and research environments focused on improving antiemetic therapies .
Netupitant D6 (chemical name: 2-(3,5-Bis(trifluoromethyl)phenyl)-N-methyl-2-(methyl-d3)-N-(6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)propanamide-3,3,3-d3) is a deuterium-labeled isotopologue of the neurokinin-1 (NK1) receptor antagonist Netupitant. Its molecular formula is C30H26D6F6N4O, with a molecular weight of 584.63 g/mol [1] [7]. Deuterium atoms replace six hydrogen atoms at two symmetric methyl groups:
Table 1: Deuterium Substitution Sites in Netupitant D6
Location in Structure | Chemical Group | Number of D6 Atoms |
---|---|---|
N-methyl group | -N-CD3 | 3 |
Isobutyramide side chain | -C(CD3)3 | 3 |
This strategic labeling minimizes metabolic degradation at these sites while preserving the parent compound’s stereoelectronic properties [1] [4].
Netupitant D6 retains identical core structural features as non-deuterated Netupitant (CID-6451149), including:
The molecular weight of Netupitant D6 is 584.63 g/mol, contrasting with Netupitant’s molecular weight of 578.60 g/mol. This 6 g/mol difference arises directly from deuterium substitution (six atoms × 1 g/mol mass gain per deuterium) [1] [7].
Table 2: Mass Comparison of Netupitant and Netupitant D6
Property | Netupitant | Netupitant D6 | Difference |
---|---|---|---|
Molecular Formula | C30H32F6N4O | C30H26D6F6N4O | H6 → D6 |
Molecular Weight (g/mol) | 578.60 | 584.63 | +6.03 |
Exact Mass (Da) | 578.2409 | 584.2700 | +6.0291 |
Netupitant D6 exhibits high lipophilicity, with a predicted XLogP3 value of 6.3 [9]. This property governs its behavior in biological and analytical systems:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0